C9H13FN2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[(3-amino-2-fluoropropyl)amino]phenol involves several synthetic routes. One common method includes the reaction of 3-fluoro-4-methoxyphenylhydrazine with suitable reagents under controlled conditions . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(3-amino-2-fluoropropyl)amino]phenol: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-[(3-amino-2-fluoropropyl)amino]phenol derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
4-[(3-amino-2-fluoropropyl)amino]phenol: has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4-[(3-amino-2-fluoropropyl)amino]phenol exerts its effects involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(3-amino-2-fluoropropyl)amino]phenol include:
- 1-(3-fluoro-4-methoxyphenyl)ethylhydrazine
- 2-(4-amino-2-fluoromethylanilino)-1-ethanol
Uniqueness
What sets 4-[(3-amino-2-fluoropropyl)amino]phenol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C9H13FN2O |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-[4-amino-2-(fluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C9H13FN2O/c10-6-7-5-8(11)1-2-9(7)12-3-4-13/h1-2,5,12-13H,3-4,6,11H2 |
InChI Key |
ANNOOXQNKMQYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CF)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.